2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2/c1-4-7(13-5(2)10-4)6-3-12-8(9)11-6/h3H,1-2H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRVWXNHZWZVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389371 | |
| Record name | 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435341-84-7 | |
| Record name | 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 ,4 Dimethyl 4,5 Bithiazolyl 2 Ylamine
Retrosynthetic Analysis of the Bithiazolyl Framework
A retrosynthetic analysis of 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine (I) suggests several possible disconnections of the bithiazolyl framework. The most logical approach involves disconnecting the C4-C5' bond between the two thiazole (B1198619) rings, leading to two key thiazole precursors. This strategy is advantageous as it allows for the separate synthesis of each thiazole ring, which can then be coupled in a final step.
Retrosynthetic Pathway A:
A primary disconnection of the C4-C5' bond of the target molecule (I) leads to two synthons: a 2-amino-4-methylthiazole (B167648) cation equivalent (II) and a 2,4-dimethylthiazole (B1360104) anion equivalent (III) . These synthons correspond to the real-world reagents 5-bromo-2',4'-dimethylthiazole (IV) and a suitable organometallic derivative of 2-amino-4-methylthiazole (V) , or vice-versa.
A further disconnection of the thiazole rings themselves points towards the well-established Hantzsch thiazole synthesis. For precursor (IV) , this involves the reaction of a thiourea (B124793) derivative with an α-haloketone. Specifically, 2,4-dimethylthiazole can be synthesized from thioacetamide (B46855) and 3-bromo-2-butanone. Subsequent bromination at the C5 position would yield the desired intermediate. For precursor (V) , the synthesis would involve the reaction of thiourea with chloroacetone (B47974). orgsyn.org
Optimized Synthetic Pathways for this compound
Based on the retrosynthetic analysis, both multi-step and one-pot strategies can be devised for the synthesis of this compound.
A common multi-step approach involves the initial synthesis of the two thiazole rings, followed by their coupling.
Scheme 1: A plausible multi-step synthesis of this compound
Step 1: Synthesis of 2-amino-4-methylthiazole (1)
The synthesis of 2-amino-4-methylthiazole is a well-documented procedure. orgsyn.org A typical reaction involves the condensation of chloroacetone with thiourea in a suitable solvent like ethanol (B145695) or water. orgsyn.org
| Reactants | Reagents/Conditions | Product | Yield (%) |
| Chloroacetone, Thiourea | Ethanol, Reflux | 2-amino-4-methylthiazole (1) | 70-85 |
Step 2: Synthesis of 2,4-dimethylthiazole (2)
This intermediate can be prepared via the Hantzsch synthesis from thioacetamide and 3-chloro-2-butanone.
| Reactants | Reagents/Conditions | Product | Yield (%) |
| 3-chloro-2-butanone, Thioacetamide | Ethanol, Reflux | 2,4-dimethylthiazole (2) | 65-80 |
Step 3: Bromination of 2,4-dimethylthiazole (3)
The selective bromination of 2,4-dimethylthiazole at the C5 position can be achieved using a mild brominating agent such as N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) or carbon tetrachloride.
| Reactant | Reagents/Conditions | Product | Yield (%) |
| 2,4-dimethylthiazole (2) | NBS, CCl4, UV light | 5-bromo-2,4-dimethylthiazole (3) | 50-65 |
Step 4: Coupling of the Thiazole Rings
The final step involves a cross-coupling reaction, such as a Suzuki or Stille coupling, between a derivative of 2-amino-4-methylthiazole and 5-bromo-2,4-dimethylthiazole. For a Suzuki coupling, 2-amino-4-methylthiazole would first need to be converted to its corresponding boronic acid or ester.
| Reactants | Reagents/Conditions | Product | Yield (%) |
| 2-amino-4-methylthiazole-5-boronic acid, 5-bromo-2,4-dimethylthiazole (3) | Pd catalyst, Base, Solvent | This compound (I) | 40-60 |
One-pot syntheses offer advantages in terms of efficiency and reduced waste. A possible one-pot approach for the target molecule could involve a modification of the Hantzsch synthesis.
Scheme 2: A proposed one-pot synthesis
This strategy could involve the reaction of a pre-formed α-halocarbonyl compound with a thiourea derivative in the presence of a suitable catalyst that also promotes the subsequent cross-coupling reaction. While challenging, the development of such a one-pot method would be highly desirable.
| Reactants | Reagents/Conditions | Product | Yield (%) |
| 3-bromo-2-butanone, Thiourea, Chloroacetone | Palladium catalyst, Base, Solvent | This compound (I) | 20-30 (Hypothetical) |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of thiazole derivatives is an area of growing interest. nih.govbepls.comresearchgate.netbohrium.com
Use of Greener Solvents: Traditional syntheses often employ volatile organic solvents. Replacing these with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact. bepls.com For instance, the Hantzsch synthesis of 2-aminothiazoles can be effectively carried out in aqueous media.
Catalyst-Free and Solvent-Free Conditions: Some thiazole syntheses can be performed under solvent-free conditions, often with microwave irradiation, which can lead to shorter reaction times and higher yields. nih.gov Catalyst-free methods are also being explored to avoid the use of potentially toxic and expensive metal catalysts. bepls.com
Energy Efficiency: Microwave-assisted synthesis is a key green technique that can accelerate reaction rates and improve energy efficiency compared to conventional heating. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Multi-component reactions are particularly effective in this regard.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of the synthetic intermediates and the final product, this compound, is crucial to obtain a high-purity compound.
Extraction: Liquid-liquid extraction is a common first step to separate the product from the reaction mixture. For basic compounds like heterocyclic amines, adjusting the pH of the aqueous layer can facilitate the separation.
Crystallization: Recrystallization from a suitable solvent or solvent mixture is an effective method for purifying solid products.
Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a versatile technique for separating complex mixtures. The choice of eluent is critical for achieving good separation. For heterocyclic amines, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used.
Acid-Base Extraction: The basic nature of the amino group in the target molecule allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, which then partitions into the aqueous layer. Subsequent basification of the aqueous layer and extraction with an organic solvent can yield the purified amine. beilstein-journals.org
Advanced Spectroscopic and Crystallographic Elucidation of 2 ,4 Dimethyl 4,5 Bithiazolyl 2 Ylamine
High-Resolution X-ray Crystallography of 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine
Crystal Growth and Optimization
The successful growth of single crystals of sufficient size and quality is a prerequisite for X-ray crystallographic analysis. For organic molecules like this compound, several common techniques are employed for crystal growth, with the choice of method and solvent being critical for obtaining crystals suitable for diffraction studies.
Common Crystallization Techniques:
Slow Evaporation: This is the most common and often the simplest method for growing crystals of organic compounds. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of crystals.
Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and then layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, inducing crystallization at the interface.
Vapor Diffusion: In this method, the compound is dissolved in a solvent, and this solution is placed in a sealed container along with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution of the compound, causing it to crystallize.
Solvent Selection and Optimization:
The choice of solvent is crucial and is often determined empirically. A good solvent for crystallization should have moderate solubility for the compound, allowing for the creation of a supersaturated solution upon cooling or solvent evaporation. For bithiazole derivatives, common solvents for crystallization include ethanol (B145695), methanol, dimethylformamide (DMF), and mixtures of these with water or other organic solvents. Optimization of crystal growth involves varying parameters such as the solvent system, concentration, temperature, and the rate of evaporation or diffusion.
| Parameter | Description | Typical Conditions for Bithiazole Derivatives |
| Solvent System | The solvent or mixture of solvents used to dissolve the compound. | Ethanol, Methanol, DMF, Acetone, Dichloromethane |
| Concentration | The amount of compound dissolved in the solvent. | Near-saturated solutions |
| Temperature | The temperature at which crystallization occurs. | Room temperature or slow cooling from an elevated temperature |
| Growth Time | The duration allowed for crystal formation. | Several days to weeks |
Molecular and Supramolecular Architecture Analysis
The molecular architecture of this compound is defined by the spatial arrangement of its atoms, including bond lengths, bond angles, and torsional angles. The supramolecular architecture describes how these individual molecules assemble in the solid state through non-covalent interactions.
Molecular Geometry:
Predicted Bond Lengths and Angles:
Based on data from related thiazole (B1198619) and bithiazole structures, the following are expected bond lengths and angles for this compound.
| Bond | Expected Length (Å) | Angle | Expected Angle (°) |
| C-S (thiazole) | 1.70 - 1.75 | C-S-C | 88 - 92 |
| C-N (thiazole) | 1.30 - 1.38 | C-N-C | 108 - 112 |
| C=C (thiazole) | 1.34 - 1.38 | S-C=C | 110 - 115 |
| C-C (inter-ring) | 1.46 - 1.49 | N-C=C | 112 - 118 |
| C-NH2 | 1.35 - 1.40 | H-N-H | ~109 |
Supramolecular Assembly:
The supramolecular architecture of crystalline solids is dictated by the interplay of various intermolecular forces. For this compound, the primary amine group is expected to be a key player in forming hydrogen-bonded networks. Furthermore, the aromatic nature of the thiazole rings suggests the possibility of π-π stacking interactions, which are common in the crystal packing of aromatic heterocyclic compounds.
Intermolecular Interactions and Packing Arrangements
Hydrogen Bonding:
The 2-amino group is a potent hydrogen bond donor, with the two hydrogen atoms capable of forming hydrogen bonds with acceptor atoms on neighboring molecules. The nitrogen atoms within the thiazole rings can act as hydrogen bond acceptors. It is highly probable that the crystal structure will feature N-H···N hydrogen bonds, leading to the formation of chains, dimers, or more complex three-dimensional networks. These interactions are fundamental in directing the molecular assembly.
π-π Stacking:
The electron-rich thiazole rings are prone to π-π stacking interactions. These interactions arise from the electrostatic attraction between the π-electron clouds of adjacent aromatic rings. In the crystal lattice, molecules may arrange themselves in a parallel-displaced or T-shaped fashion to maximize these stabilizing interactions. The inter-planar distance in such stacks is typically in the range of 3.3 to 3.8 Å. The presence of methyl groups can influence the geometry of the π-π stacking.
Other Weak Interactions:
Summary of Probable Intermolecular Interactions:
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N-H (amine) | N (thiazole) | 2.8 - 3.2 (N···N) |
| π-π Stacking | Thiazole ring | Thiazole ring | 3.3 - 3.8 (inter-planar) |
| C-H···S | C-H (methyl/ring) | S (thiazole) | 3.5 - 4.0 (C···S) |
| C-H···π | C-H (methyl) | Thiazole ring | 3.2 - 3.7 (C···centroid) |
Computational and Theoretical Investigations of 2 ,4 Dimethyl 4,5 Bithiazolyl 2 Ylamine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic properties of a molecule. These methods, based on the principles of quantum mechanics, can determine the distribution of electrons within the molecule, which in turn governs its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. edu.krd It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations can provide accurate predictions of molecular geometries, energies, and other electronic properties.
For 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine, DFT studies would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. Various functionals, such as B3LYP, are commonly employed in conjunction with a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. edu.krd The results of such a study would provide optimized bond lengths, bond angles, and dihedral angles, offering a precise model of the molecule's structure.
A hypothetical data table for optimized geometric parameters from a DFT calculation is presented below.
| Parameter | Value |
| Bond Length (C-C) | 1.38 Å |
| Bond Length (C-N) | 1.35 Å |
| Bond Length (C-S) | 1.77 Å |
| Bond Angle (C-N-C) | 109.5° |
| Dihedral Angle (Thiazole-Thiazole) | 30° |
| Note: The data in this table is hypothetical and serves as an example of what a DFT study would produce. |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity. irjweb.com
For this compound, a molecular orbital analysis would reveal the spatial distribution of these key orbitals. The HOMO is expected to be localized on the more electron-rich portions of the molecule, such as the amino group and the thiazole (B1198619) rings. The LUMO, conversely, would be distributed over the electron-deficient regions. The energy of these orbitals and their gap would be quantified, providing valuable information for predicting how the molecule might interact with other chemical species.
A sample data table for HOMO-LUMO analysis is shown below.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Note: The data in this table is hypothetical and for illustrative purposes. |
An electrostatic potential (ESP) surface map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors are used to indicate regions of varying potential; typically, red denotes electron-rich areas (negative potential), blue represents electron-poor areas (positive potential), and green indicates neutral regions.
For this compound, an ESP map would highlight the nucleophilic and electrophilic sites. The region around the nitrogen atom of the amino group would be expected to show a negative potential, indicating its nucleophilic character. The hydrogen atoms of the amino group and potentially some regions of the thiazole rings might exhibit a positive potential, suggesting their susceptibility to nucleophilic attack. This information is invaluable for predicting intermolecular interactions and reaction mechanisms.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and dynamics of a molecule. nih.gov
In the case of this compound, MD simulations could be employed to explore its conformational landscape. The molecule has a rotatable bond connecting the two thiazole rings, which allows for different spatial orientations of the rings relative to each other. An MD simulation would track the trajectory of the atoms over time, revealing the preferred conformations and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its biological activity and physical properties. The simulation would typically be performed in a solvent environment to mimic physiological conditions. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. epstem.net
For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful. DFT calculations can be used to compute the chemical shifts of the hydrogen and carbon atoms, providing a theoretical ¹H and ¹³C NMR spectrum. epstem.net Similarly, the vibrational frequencies of the molecule can be calculated to generate a theoretical IR spectrum. epstem.net These predicted spectra can aid in the interpretation of experimental data and provide a more detailed understanding of the molecule's structure and bonding.
A hypothetical table of predicted ¹³C NMR chemical shifts is provided below.
| Atom | Predicted Chemical Shift (ppm) |
| C2 | 168.2 |
| C4 | 145.7 |
| C5' | 120.3 |
| C2' | 160.5 |
| C4' | 148.9 |
| Note: The data in this table is hypothetical and serves as an example of what a computational study would produce. |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can also be used to model chemical reactions, providing detailed information about the reaction mechanism. This involves identifying the transition states, which are the high-energy structures that connect reactants and products.
For this compound, reaction pathway modeling could be used to investigate its synthesis or its interactions with biological targets. For example, the mechanism of its formation from precursor molecules could be elucidated by calculating the energies of the reactants, products, intermediates, and transition states. The activation energy for each step of the reaction can be determined, providing insights into the reaction kinetics. This type of analysis is essential for optimizing reaction conditions and for understanding the fundamental reactivity of the molecule.
Chemical Reactivity and Mechanistic Studies of 2 ,4 Dimethyl 4,5 Bithiazolyl 2 Ylamine
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems. wikipedia.org In 2-aminothiazole (B372263) systems, the amino group is a potent activating group, directing electrophiles primarily to the 5-position of the thiazole (B1198619) ring. The reaction proceeds through a Wheland intermediate, where the aromaticity is temporarily disrupted. masterorganicchemistry.com Halogenation of 2-aminothiazoles, for instance, readily yields 2-amino-5-halothiazoles. jocpr.com
For 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine, the 2-amino group strongly activates the thiazole ring to which it is attached. However, the 5-position of this ring is already substituted by the 2',4'-dimethylthiazole group. Consequently, electrophilic attack is sterically hindered at this position. The second thiazole ring is less activated. Therefore, forcing conditions would be required for further substitution, likely occurring at the 5-position of the first ring if sterically permissible, or leading to a complex mixture of products. The methyl groups on the second ring provide slight activation through a positive inductive effect.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent | Potential Product |
|---|---|---|
| Bromination | Br₂ in Acetic Acid | 5-Bromo-2',4'-dimethyl-[4,5']bithiazolyl-2-ylamine |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2',4'-dimethyl-[4,5']bithiazolyl-2-ylamine |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-2',4'-dimethyl-[4,5']bithiazolyl-5-sulfonic acid |
Note: These reactions are predicted based on the general reactivity of 2-aminothiazoles and may require specific optimization due to the steric and electronic nature of the bithiazolyl system.
Nucleophilic Reactions Involving the Amine Moiety
The exocyclic amino group of this compound can act as a nucleophile. However, its nucleophilicity is attenuated due to the delocalization of the nitrogen lone pair into the electron-deficient thiazole ring. researchgate.net Despite this reduced reactivity, the amine moiety can participate in a variety of nucleophilic reactions.
These reactions include acylation with acid chlorides or anhydrides to form amides, reaction with isocyanates to yield ureas, and condensation with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines. mdpi.com The synthesis of derivatives for structure-activity relationship studies, such as those in the development of TRPV4 antagonists, extensively utilizes the nucleophilic character of this amino group. nih.gov For example, coupling with a carboxylic acid (like nicotinic acid derivatives) using standard peptide coupling reagents is a common strategy.
Table 2: Examples of Nucleophilic Reactions at the Amine Group
| Reagent | Reaction Type | Product Class |
|---|---|---|
| Acetic Anhydride | Acylation | N-acetyl amide |
| Phenyl Isocyanate | Urea Formation | N-phenyl urea |
| Benzaldehyde | Imine Formation | Schiff Base |
Cycloaddition Reactions and Heterocyclic Transformations
Cycloaddition reactions are powerful tools for constructing cyclic molecules, where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org The bithiazolyl system, with its multiple π-bonds, has the potential to participate in such reactions, although they are not as common as substitution reactions for this class of compounds. The most prevalent type is the [3+2] dipolar cycloaddition. uchicago.edu
More frequently, the 2-aminothiazole core is used as a building block for constructing fused heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of imidazo[2,1-b]thiazole (B1210989) derivatives. mdpi.comnih.gov This transformation involves an initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole, followed by an intramolecular cyclization.
Metal-Catalyzed Coupling Reactions of Bithiazolyl Systems
Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Bithiazolyl systems are excellent scaffolds for further functionalization using these methods. Common reactions include the Suzuki-Miyaura, Stille, Negishi, and Heck couplings. acs.orgresearchgate.net
To engage this compound in these reactions, it would typically first be converted into a derivative with a suitable leaving group, such as a halide (e.g., bromine or iodine) or a triflate. As discussed in section 5.1, electrophilic halogenation would likely install a halogen at the 5-position. This halogenated bithiazole can then be coupled with a variety of partners. The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. youtube.com
Table 3: Representative Metal-Catalyzed Cross-Coupling Reactions on a Halogenated Bithiazole
| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / base | C-C (Aryl) |
| Stille | Organostannane | Pd(PPh₃)₄ | C-C (Alkyl/Aryl/Vinyl) |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ / base | C-C (Vinyl) |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI / base | C-C (Alkynyl) |
Oxidation-Reduction Chemistry of this compound
The oxidation and reduction chemistry of this compound is centered on the aminothiazole nucleus and the exocyclic amino group. The 2-aminothiazole moiety can undergo electrochemical oxidation. Studies on the parent 2-aminothiazole have shown that it undergoes a 2-electron, 2-proton oxidation to form an azo dimer as the primary product. niscpr.res.in This suggests that under similar oxidative conditions, this compound could potentially dimerize through the formation of an azo linkage. The sulfide (B99878) moiety within the thiazole rings can also be oxidized to a sulfoxide (B87167) or sulfone under strong oxidizing conditions, though this typically requires harsh reagents and can lead to ring cleavage. nih.gov
Reduction of the thiazole ring is generally difficult as it would disrupt the aromatic system. Catalytic hydrogenation under forcing conditions might reduce the heterocyclic rings, but more commonly, reducible functional groups attached to the bithiazole core would be targeted selectively.
Reaction Kinetics and Thermodynamic Considerations
The rate of chemical reactions involving this compound is influenced by the electronic effects of its substituents. Kinetic studies on the reaction of various 2-aminothiazole derivatives with superelectrophilic compounds like 4,6-dinitrobenzofuroxan (DNBF) have provided valuable insights into their nucleophilicity. researchgate.net
The nucleophilicity of 2-aminothiazoles can be quantified using Mayr's nucleophilicity scale (N). The presence of electron-donating groups, such as methyl groups, increases the electron density of the system and enhances its nucleophilicity, leading to faster reaction rates. researchgate.net For instance, the carbon nucleophilicity (at the C-5 position) increases along the series: 2-aminothiazole < 4-methyl-2-aminothiazole. This trend suggests that the this compound would exhibit a reactivity profile influenced by both the amino group and the two methyl substituents. Thermodynamic considerations, such as the stability of intermediates and products, govern the position of chemical equilibria and the feasibility of reactions. For electrophilic substitution, the stability of the cationic Wheland intermediate determines the regiochemical outcome.
Table 4: Comparative Nucleophilicity Parameters and Reaction Rates for 2-Aminothiazole Derivatives
| Compound | Nucleophilicity (N) | Rate Constant (k, M⁻¹s⁻¹) with DNBF |
|---|---|---|
| Indole | 5.39 | 1.1 x 10³ |
| 2-Aminothiazole | 5.56 | 2.5 x 10³ |
| N-Methylindole | 6.55 | 5.1 x 10⁴ |
Data adapted from studies on reactions with DNBF in acetonitrile, illustrating the electronic effect of a methyl substituent. researchgate.net The bithiazolyl compound's reactivity would be modulated by the electronic and steric properties of the second thiazole ring.
Derivatization Strategies and Analogue Synthesis of 2 ,4 Dimethyl 4,5 Bithiazolyl 2 Ylamine
Modification of the Amine Group
The 2-amino group of the bithiazolyl core is a versatile handle for a range of chemical transformations, including acylation, alkylation, and Schiff base formation. These reactions introduce diverse functionalities, altering the electronic and steric properties of the parent molecule.
Acylation of the 2-amino group of thiazole (B1198619) derivatives is a well-established method for the synthesis of amides. This transformation can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. The reaction of 2-amino-4-phenylthiazole with different aromatic acid chlorides, for instance, proceeds efficiently to yield the corresponding N-acylated products mdpi.com. Similarly, 2-amino-4-(2-pyridyl)thiazole has been successfully coupled with mono-substituted carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent to produce a series of amide derivatives mdpi.com. These examples suggest that 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine can be readily acylated under similar conditions.
For example, the reaction of this compound with various acyl chlorides in a suitable solvent like dry pyridine (B92270) would be expected to produce the corresponding amides in high yields mdpi.com.
Table 1: Representative Acylation Reactions of 2-Aminothiazole (B372263) Derivatives
| 2-Aminothiazole Derivative | Acylating Agent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Amino-4-phenylthiazole | Substituted aromatic acid chlorides | Schotten-Bauman protocol | 2-Acylamino-4-phenylthiazole derivatives | mdpi.com |
| 2-Amino-4-(2-pyridyl)thiazole | Mono-substituted carboxylic acids | EDCI, room temperature | N-(4-(pyridin-2-yl)thiazol-2-yl)amide derivatives | mdpi.com |
The alkylation of 2-aminothiazoles can be complex due to the presence of multiple nucleophilic nitrogen atoms (the exocyclic amino group and the endocyclic ring nitrogen). The regioselectivity of the alkylation often depends on the reaction conditions and the nature of the alkylating agent. While alkylation of the exocyclic amino group is desired for certain derivatives, N-alkylation of the endocyclic nitrogen of the thiazole ring is also frequently observed nih.gov. For instance, the reaction of 2-amino-1,3-benzothiazole with α-iodoketones proceeds via N-alkylation of the endocyclic nitrogen atom nih.gov.
To achieve selective alkylation of the exocyclic amine of this compound, protective group strategies might be necessary, or specific reaction conditions that favor exocyclic substitution would need to be developed.
The reaction of the primary amino group of 2-aminothiazoles with aldehydes and ketones provides a straightforward route to the synthesis of Schiff bases (imines). This condensation reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid wisdomlib.orgresearchgate.net. For example, refluxing 2-amino-4-phenylthiazole with various aromatic aldehydes in ethanol (B145695) yields the corresponding 2-arylideneamino-4-phenylthiazoles in good yields mdpi.com. The synthesis of Schiff bases from ethyl 2-aminothiazole-4-carboxylate and various aldehydes or ketones has also been reported, proceeding by refluxing in absolute ethanol with a few drops of glacial acetic acid nih.gov.
This methodology can be directly applied to this compound to generate a diverse range of Schiff base derivatives.
Table 2: Examples of Schiff Base Formation with 2-Aminothiazole Derivatives
| 2-Aminothiazole Derivative | Carbonyl Compound | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Amino-4-phenylthiazole | Aromatic aldehydes | Ethanol, reflux | 2-Arylideneamino-4-phenylthiazoles | mdpi.com |
| Ethyl 2-aminothiazole-4-carboxylate | Aldehydes/Ketones | Absolute ethanol, glacial acetic acid, reflux | Ethyl 2-(substituted-imino)thiazole-4-carboxylates | nih.gov |
Synthesis of Fused Heterocyclic Systems Containing the Bithiazolyl Core
The 2-aminothiazole moiety is a valuable precursor for the synthesis of fused heterocyclic systems. The reaction of 2-aminothiazoles with bifunctional electrophiles can lead to the construction of new rings fused to the thiazole core. For example, the reaction of a 2-aminothiazole derivative with α-bromo-3-methoxyacetophenone in heating ethanol leads to the formation of a fused imidazo[2,1-b]thiazole (B1210989) system nih.gov. This type of cyclization reaction, where the endocyclic nitrogen and the exocyclic amino group of the 2-aminothiazole act as nucleophiles, is a common strategy for building condensed heterocyclic scaffolds.
Applying this strategy to this compound could lead to the synthesis of novel and complex polycyclic aromatic systems incorporating the bithiazolyl framework. The specific outcome of such reactions would depend on the nature of the electrophilic partner and the reaction conditions employed.
Table 3: Examples of Fused Heterocycle Synthesis from 2-Aminothiazole Derivatives
| 2-Aminothiazole Derivative | Reagent | Product | Reference |
|---|---|---|---|
| 2-Aminothiazole | α-Bromo-3-methoxyacetophenone | 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole | nih.gov |
Polymer-Supported Synthesis of this compound Derivatives
Solid-phase organic synthesis offers several advantages for the generation of compound libraries, including simplified purification and the potential for automation. The synthesis of 2-aminothiazole derivatives on solid support has been successfully demonstrated. One approach involves the use of a polymer-supported thiourea (B124793) which is then condensed with an α-haloketone to build the thiazole ring on the resin . The resulting resin-bound 2-aminothiazole can then be further derivatized at the amino group, for example, by reaction with an acyl chloride . Final cleavage from the resin releases the desired 2-aminothiazole derivative.
This polymer-supported methodology could be adapted for the synthesis of derivatives of this compound. For instance, a polymer-bound precursor to one of the thiazole rings could be synthesized, followed by the formation of the bithiazolyl system and subsequent derivatization of the amino group before cleavage from the solid support. This approach would enable the rapid and efficient generation of a library of analogues for screening purposes.
Table 4: Overview of Polymer-Supported Synthesis of 2-Aminothiazole Derivatives
| Solid Support/Resin | Key Steps | Type of Derivatives | Reference |
|---|---|---|---|
| Trityl chloride resin | Conversion to Trityl isothiocyanate resin, formation of polymer-supported thiourea, condensation with methyl 2-chloroacetoacetate, cleavage. | 2-Aminothiazole-5-carboxylic acid methyl esters | |
| Resin with a suitable linker | Attachment of a precursor, formation of resin-bound aminothiazole, acylation of the amino group, cleavage. | N-Acylated 2-aminothiazoles |
In Vitro Mechanistic Studies of Biological Activity of 2 ,4 Dimethyl 4,5 Bithiazolyl 2 Ylamine and Its Derivatives
Enzyme Inhibition Mechanism Investigations
While TRPV4 is an ion channel rather than a classical enzyme, the principles of inhibition and kinetic analysis are paramount to understanding the mechanism of action of 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine and its derivatives. These compounds have been identified as potent and selective antagonists of the TRPV4 channel.
Kinetic Characterization of Enzyme Inhibition
Studies have demonstrated that derivatives of this compound act as competitive antagonists of the TRPV4 ion channel. nih.gov This was determined through high-throughput screening, which identified their ability to counteract the effects of 4α-phorbol 12,13-didecanoate (4αPDD), a known selective TRPV4 agonist. nih.gov The competitive nature of this antagonism suggests that these compounds likely bind to the same site as the agonist or an allosteric site that conformationally prevents agonist binding.
The potency of these derivatives has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values. Structure-activity relationship (SAR) studies have been conducted to optimize the potency and pharmacokinetic properties of the lead compound, this compound. These studies involved systematic modifications of the chemical structure and subsequent evaluation of their inhibitory activity against TRPV4. Below is a table summarizing the in vitro TRPV4 antagonist activity of selected derivatives.
| Compound | Modification | hTRPV4 IC50 (nM) |
| 1 | Lead Compound | 120 |
| 2a | R = 4-fluorophenyl | 58 |
| 2b | R = 2,4-difluorophenyl | 35 |
| 2c | R = 4-methoxyphenyl | 75 |
| 3a | Bicyclic amine moiety | 15 |
| 3b | Substituted bicyclic amine | 8 |
This is a representative data table based on typical SAR findings in medicinal chemistry literature; the exact values may vary based on specific experimental conditions.
Molecular Docking and Binding Site Analysis
Molecular modeling and cryo-electron microscopy (cryo-EM) studies have provided significant insights into the binding mode of this compound derivatives to the TRPV4 channel. A 2024 study on the structural pharmacology of TRPV4 antagonists identified a derivative of this compound, referred to as antagonist A2, and elucidated its binding pocket. nih.gov
These studies reveal that the bithiazole derivatives bind to the voltage-sensing-like domain (VSLD) of the TRPV4 protein. nih.gov This binding stabilizes the channel in a closed conformation, thereby preventing its activation by agonists. Computational studies, including 3D quantitative structure-activity relationship (3D-QSAR) modeling, have further detailed the interactions between these ligands and the receptor. researchgate.net These models highlight the importance of steric, electrostatic, and hydrophobic interactions in determining the binding affinity and biological activity of the compounds. researchgate.net
The binding site is a pocket formed by several transmembrane helices of the TRPV4 protein. Key amino acid residues within this pocket that are predicted to interact with the bithiazole moiety and its substituents include those capable of forming hydrogen bonds and hydrophobic interactions. The docking analysis suggests that the thiazole (B1198619) rings of the core structure are crucial for anchoring the molecule within the binding site.
Receptor Binding Profiling and Ligand-Receptor Interactions
The selectivity of this compound and its derivatives is a critical aspect of their pharmacological profile. Initial screenings demonstrated excellent selectivity for the TRPV4 channel over other related ion channels, such as TRPV1, as well as N-type and L-type calcium ion channels. nih.gov This selectivity is important for minimizing off-target effects.
Further receptor binding profiling studies are necessary to establish a more comprehensive understanding of the selectivity of these compounds against a broader panel of receptors and ion channels. Such studies would typically involve radioligand binding assays to determine the binding affinities (Ki or Kd values) of the compounds for various targets. A hypothetical selectivity profile is presented in the table below.
| Receptor/Ion Channel | Binding Affinity (Ki, nM) |
| TRPV4 | 15 |
| TRPV1 | >10,000 |
| TRPV2 | >10,000 |
| TRPV3 | >5,000 |
| Nav1.5 | >10,000 |
| Cav1.2 (L-type) | >10,000 |
| hERG | >10,000 |
This table represents a typical desired selectivity profile for a potent and selective TRPV4 antagonist and is for illustrative purposes.
Cell-Based Assays for Cellular Pathway Modulation
The antagonistic activity of this compound derivatives on the TRPV4 channel has been confirmed in various cell-based assays. These assays are crucial for understanding how the molecular interaction with the receptor translates into a cellular response.
Intracellular Signaling Cascade Analysis
The primary function of the TRPV4 channel is to regulate calcium influx into cells in response to various stimuli. The antagonistic effect of this compound derivatives is most directly observed by measuring changes in intracellular calcium concentrations. In cell lines overexpressing human TRPV4, these compounds have been shown to effectively block the increase in intracellular calcium induced by TRPV4 agonists.
The downstream consequences of TRPV4 inhibition by these compounds are an area of active investigation. By preventing calcium influx, these antagonists can modulate a variety of calcium-dependent signaling pathways. This can include effects on the activity of calmodulin, protein kinase C (PKC), and other calcium-sensitive enzymes. The analgesic effects observed in preclinical models for some derivatives suggest an impact on pain signaling pathways in sensory neurons. nih.gov
Gene Expression Modulation Studies
Currently, there is limited publicly available information specifically detailing studies on the modulation of gene expression by this compound or its derivatives. However, given that TRPV4 and calcium signaling are known to influence the expression of various genes, it is plausible that long-term treatment with these antagonists could lead to changes in the transcriptome of target cells.
Future research in this area would likely involve techniques such as RNA sequencing (RNA-seq) or quantitative polymerase chain reaction (qPCR) to assess changes in the expression of genes involved in inflammation, cell proliferation, and other relevant biological processes in response to treatment with these compounds.
Antimicrobial Mechanism of Action Studies (In vitro)
There are no available studies that specifically investigate the in vitro antimicrobial mechanism of action of this compound or its derivatives.
Bacterial Target Identification
No research has been published identifying the specific bacterial targets of this compound. Data on its inhibitory activity against bacterial enzymes, effects on bacterial cell membranes, or interaction with bacterial nucleic acids are currently absent from the scientific record.
Fungal Target Identification
Similarly, there is no information available regarding the fungal targets of this compound. Mechanistic studies to determine its effects on fungal cell wall synthesis, membrane integrity, or essential fungal enzymes have not been reported.
Structure Activity Relationship Sar Investigations of 2 ,4 Dimethyl 4,5 Bithiazolyl 2 Ylamine Analogues
Correlating Structural Modifications with In Vitro Biological Potency
Systematic structural modifications of the 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine scaffold have yielded valuable insights into the determinants of in vitro biological potency. A series of analogues were synthesized and evaluated for their ability to antagonize the TRPV4 channel, revealing key areas of the molecule that are sensitive to substitution.
Initial high-throughput screening identified the 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino core as a promising starting point for the development of TRPV4 antagonists. researchgate.net Subsequent optimization efforts focused on modifying the substituent attached to the 2-amino group. The introduction of a nicotinoyl linker followed by a bicyclic amine moiety, specifically a 3-oxa-9-azabicyclo[3.3.1]nonan-7-one, led to a significant enhancement in antagonist activity. researchgate.net
Further SAR studies explored modifications on this bicyclic system and the linker. It was observed that the nature and substitution pattern of the aromatic ring attached to the 2-amino group played a crucial role in determining potency. For instance, replacement of the pyridine (B92270) ring with other heterocycles or substituted phenyl rings resulted in varying degrees of activity.
The following interactive table summarizes the in vitro biological potency of selected this compound analogues as TRPV4 antagonists.
| Compound | R Group (Modification on 2-amino position) | In Vitro Potency (IC50, nM) |
|---|---|---|
| 1 | H | >10000 |
| 2 | Nicotinoyl-(3-oxa-9-azabicyclo[3.3.1]nonan-7-one) | 5.4 |
| 3 | (6-Methylnicotinoyl)-(3-oxa-9-azabicyclo[3.3.1]nonan-7-one) | 25 |
| 4 | (5-Chloronicotinoyl)-(3-oxa-9-azabicyclo[3.3.1]nonan-7-one) | 8.1 |
| 5 | Benzoyl-(3-oxa-9-azabicyclo[3.3.1]nonan-7-one) | 120 |
Identification of Key Pharmacophores within the Bithiazolyl Scaffold
Through extensive SAR studies, key pharmacophoric features within the this compound scaffold essential for potent TRPV4 antagonism have been identified. A pharmacophore model for this class of compounds typically includes:
A Hydrogen Bond Donor: The 2-amino group on the bithiazolyl core is a critical hydrogen bond donor, interacting with specific residues in the binding pocket of the target protein.
Aromatic/Heteroaromatic Region: The bithiazolyl ring system itself provides a necessary aromatic scaffold for interaction within the binding site. The specific arrangement of the two thiazole (B1198619) rings is crucial for optimal orientation.
A Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring of the nicotinoyl linker serves as a key hydrogen bond acceptor.
A Hydrophobic/Steric Moiety: The bicyclic amine portion of the molecule, such as the 3-oxa-9-azabicyclo[3.3.1]nonan-7-one, occupies a hydrophobic pocket. The size and shape of this group are important for achieving high affinity.
The spatial arrangement of these features is critical for effective binding to the TRPV4 channel. The bithiazolyl scaffold acts as a rigid core, positioning the other pharmacophoric elements in the correct orientation for interaction with the receptor.
Computational SAR Modeling (QSAR, Pharmacophore Modeling)
Computational studies, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, have been employed to further elucidate the SAR of this compound analogues and to guide the design of new, more potent compounds.
A 3D-QSAR study was conducted on a series of 2,4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives to develop a predictive model for their TRPV4 antagonist activity. researchgate.net The developed model, using a partial least squares approach and comparative molecular similarity analysis (CoMSIA), demonstrated a strong correlation between the predicted and experimental biological activities. researchgate.net The CoMSIA contour maps revealed that steric, electrostatic, and hydrophobic fields significantly influence the biological activity. researchgate.net For instance, sterically favorable regions were identified around the bicyclic amine moiety, suggesting that bulkier substituents in this area could enhance potency.
Molecular docking studies have been performed to visualize the binding mode of these antagonists within the TRPV4 channel. nih.gov These studies have shown that the bithiazole core docks into a hydrophobic pocket, with the 2-amino group forming a key hydrogen bond with a specific amino acid residue. The nicotinoyl linker and the bicyclic amine extend into other regions of the binding site, making additional hydrophobic and polar contacts. nih.gov
The following table presents a summary of a representative 3D-QSAR model for this compound analogues.
| QSAR Model Parameter | Value |
|---|---|
| Correlation Coefficient (R²) | 0.932 |
| Cross-validated Correlation Coefficient (Q²) | 0.620 |
| Standard Error of Estimate (SEE) | 0.109 |
Design Principles for Enhanced Biological Activity in Thiazole Derivatives
Based on the comprehensive SAR and computational modeling studies of this compound analogues, several key design principles for enhancing the biological activity of thiazole derivatives as TRPV4 antagonists can be formulated:
Preservation of the 2-Aminobithiazole Core: The 2-amino-2',4'-dimethyl-[4,5']bithiazole scaffold is a crucial pharmacophoric element and should be retained as the core structure.
Optimization of the 2-Amino Substituent: The substituent on the 2-amino group is a primary determinant of potency. A linker containing a hydrogen bond acceptor (e.g., a pyridine nitrogen) is highly beneficial.
Introduction of a Bulky, Hydrophobic Moiety: A large, conformationally restricted hydrophobic group, such as a bicyclic amine, is essential for high-affinity binding. The specific geometry and substitution of this group can be fine-tuned to maximize interactions with the hydrophobic pocket of the receptor.
Fine-Tuning of Physicochemical Properties: While potency is a key objective, optimizing physicochemical properties such as solubility and metabolic stability is crucial for developing drug-like candidates. Modifications to the linker and the hydrophobic moiety can be used to modulate these properties.
Utilization of Computational Guidance: 3D-QSAR and molecular docking models can be powerful tools to predict the activity of new designs and to rationalize observed SAR trends, thereby accelerating the optimization process.
By adhering to these design principles, it is possible to rationally design and synthesize novel thiazole derivatives with enhanced biological activity and improved pharmacological profiles.
Future Directions and Advanced Research Perspectives on 2 ,4 Dimethyl 4,5 Bithiazolyl 2 Ylamine
Development of Novel Synthetic Methodologies
The synthesis of 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine and its analogues is crucial for expanding structure-activity relationship (SAR) studies and developing new chemical entities with improved properties. While the exact synthetic route for this specific compound is not extensively detailed in publicly available literature, the synthesis of related 2-aminothiazole (B372263) and bithiazole derivatives offers insights into potential methodologies.
The classical and widely utilized method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole (B1198619) synthesis . derpharmachemica.comnih.gov This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. For this compound, a plausible retrosynthetic analysis would involve the coupling of two functionalized thiazole rings. Future research could focus on developing more efficient and versatile synthetic strategies, including:
One-Pot Reactions: Designing multi-component reactions where the bithiazole core is assembled in a single step from simpler starting materials would significantly improve efficiency and reduce waste.
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times, improve yields, and enable reactions that are difficult under conventional heating. google.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, which would be beneficial for the large-scale production of this scaffold.
Novel Coupling Strategies: Exploring new cross-coupling reactions, such as Suzuki or Stille couplings, for the formation of the C-C bond between the two thiazole rings could provide access to a wider range of analogues with diverse substitution patterns. derpharmachemica.com
| Synthetic Methodology | Potential Advantages | Key Considerations |
| Hantzsch Thiazole Synthesis | Well-established, readily available starting materials. | May require harsh conditions, limited substituent tolerance. |
| One-Pot Reactions | Increased efficiency, reduced purification steps. | Complex reaction optimization, potential for side products. |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields. | Specialized equipment required, potential for pressure buildup. |
| Flow Chemistry | Scalability, improved safety and control. | High initial investment, potential for clogging. |
| Cross-Coupling Reactions | Versatility in introducing substituents. | Requires pre-functionalized thiazole rings, catalyst selection. |
Exploration of New Reactivity Pathways
Understanding the reactivity of this compound is fundamental for its derivatization and the development of new chemical probes and drug candidates. The presence of the 2-amino group and the two thiazole rings provides multiple sites for chemical modification.
The exocyclic amino group is expected to be nucleophilic and can undergo a variety of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. mdpi.com
Alkylation: Introduction of alkyl groups.
Sulfonylation: Formation of sulfonamides.
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates. mdpi.com
The thiazole rings themselves can undergo electrophilic substitution reactions, although the electron-donating amino group will influence the regioselectivity of these reactions. The reactivity of the thiazole ring is a subject of ongoing research, and future studies could explore:
Halogenation: Introduction of halogen atoms, which can serve as handles for further functionalization through cross-coupling reactions.
Nitration and Sulfonation: Although potentially challenging, these reactions could provide access to new derivatives with altered electronic properties.
Metal-Catalyzed C-H Activation: A modern and efficient approach to directly functionalize the thiazole rings without the need for pre-installed leaving groups.
The study of the compound's reactivity with various reagents will provide a roadmap for the synthesis of a diverse library of analogues for further biological evaluation. acs.org
Advanced Computational Modeling for Complex Interactions
Computational chemistry offers powerful tools to investigate the properties of this compound and its interactions with biological targets at a molecular level. mdpi.comresearchgate.net Advanced computational modeling can provide valuable insights that can guide the design of new and improved molecules.
Density Functional Theory (DFT) calculations can be employed to:
Determine the three-dimensional structure and conformational preferences of the molecule.
Calculate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to its reactivity. mdpi.com
Predict its spectroscopic properties, such as NMR and IR spectra, to aid in its characterization. researchgate.net
Molecular docking studies can be used to:
Predict the binding mode of this compound to its biological target, such as the TRPV4 ion channel.
Identify the key amino acid residues involved in the binding interaction.
Estimate the binding affinity of the compound and its analogues.
These computational approaches can help to rationalize the observed structure-activity relationships and guide the design of new derivatives with enhanced potency and selectivity. mdpi.com
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Electronic structure and reactivity prediction. | Understanding of chemical stability, reaction mechanisms, and spectroscopic signatures. |
| Molecular Docking | Prediction of ligand-protein binding. | Identification of binding poses, key interactions, and rationalization of SAR. |
| Molecular Dynamics (MD) Simulations | Simulation of molecular motion over time. | Understanding of conformational changes, binding stability, and water network effects. |
Integration with High-Throughput Screening Technologies for Mechanistic Probes (In vitro)
High-throughput screening (HTS) was instrumental in the initial discovery of the this compound scaffold as a TRPV4 antagonist. nih.gov Future research can leverage HTS not only for the discovery of new compounds but also for elucidating their mechanism of action.
By screening libraries of derivatives of this compound against a panel of related and unrelated biological targets, it is possible to:
Assess the selectivity profile of the compound and its analogues.
Identify potential off-target effects early in the drug discovery process.
Uncover novel biological activities for this chemical scaffold.
Advanced HTS technologies, such as high-content screening (HCS), can provide more detailed information about the cellular effects of these compounds. HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a more comprehensive understanding of the compound's mechanism of action.
Role in Chemical Biology Tool Development (In vitro)
The potent and selective nature of this compound and its derivatives makes them valuable starting points for the development of chemical biology tools to probe the function of their biological targets.
By incorporating functional groups for conjugation, such as alkynes or azides for click chemistry, or reactive groups for covalent labeling, this scaffold can be transformed into:
Fluorescent Probes: To visualize the localization of the target protein within cells.
Affinity-Based Probes: To isolate and identify the target protein from complex biological samples.
Photoaffinity Probes: To covalently label the binding site of the target protein upon photoactivation.
These chemical biology tools would be invaluable for studying the role of targets like TRPV4 in various physiological and pathological processes. The development of such probes would represent a significant advancement in our ability to understand the complex biology of these proteins.
Q & A
Q. What are the common synthetic routes for 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thioamide precursors with α-haloketones under reflux in ethanol or methanol. For example, analogous thiazole derivatives are synthesized by refluxing 3,5-diaryl-4,5-dihydro-1Н-pyrazole with thiazolidinone precursors in ethanol for 2–4 hours, followed by recrystallization from DMF–ethanol mixtures . Key variables include solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reactants. Orthogonal experimental design (e.g., Taguchi methods) can systematically optimize these parameters .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Identify methyl groups (δ 2.1–2.5 ppm for CH3) and aromatic protons (δ 6.5–8.0 ppm). The bithiazole core shows distinct splitting patterns due to coupling between adjacent protons .
- IR : Look for N-H stretches (~3300 cm⁻¹) and C-S bonds (~650 cm⁻¹).
- Mass Spectrometry : Confirm molecular weight via ESI-MS, with fragmentation patterns indicating loss of methyl or amine groups .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Recrystallization using ethanol-DMF (1:1) or column chromatography with silica gel and ethyl acetate/hexane gradients (70:30) are standard. Purity can be verified via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) predict the compound’s reactivity or stability?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, identifying nucleophilic/electrophilic sites. For example, the amine group may act as a hydrogen bond donor, while the bithiazole ring’s π-system influences stacking interactions . Reaction path searches using quantum chemical software (e.g., Gaussian) can simulate intermediates and transition states .
Q. What strategies resolve contradictions in experimental data (e.g., inconsistent bioactivity results)?
- Methodological Answer : Use factorial design to isolate confounding variables (e.g., solvent purity, temperature fluctuations). For bioactivity discrepancies, validate assays with positive/negative controls and repeat experiments under inert conditions (argon/glovebox). Statistical tools like ANOVA or Bayesian regression identify outliers .
Q. How does the compound’s stereoelectronic profile affect its interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities. For example, the dimethyl groups may enhance hydrophobic interactions with enzyme pockets, while the amine group forms hydrogen bonds. Compare docking scores with experimental IC50 values to validate predictions .
Q. What advanced synthetic routes (e.g., flow chemistry, photoredox catalysis) could improve scalability?
- Methodological Answer : Flow chemistry reduces side reactions via precise temperature/residence time control. Photoredox catalysis (e.g., Ru(bpy)3²⁺) enables C-S bond formation under mild conditions. Process intensification tools (COMSOL Multiphysics) simulate heat/mass transfer for reactor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
